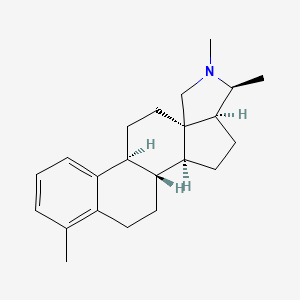

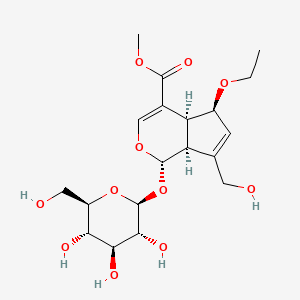

![molecular formula C6H4FN3 B580193 5-Fluoro-1H-pyrazolo[4,3-B]pyridine CAS No. 1260670-02-7](/img/structure/B580193.png)

5-Fluoro-1H-pyrazolo[4,3-B]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

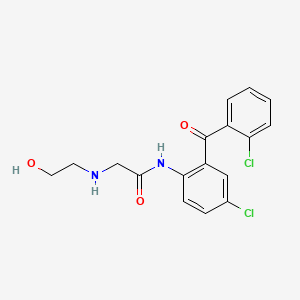

“5-Fluoro-1H-pyrazolo[4,3-B]pyridine” is a chemical compound with the molecular formula C6H4FN3 . It is a key intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of “this compound” has been reported in several studies. For instance, a new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . Another study reported the N-1 benzylation of a precursor compound to afford "this compound" .

Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various spectroscopic techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The InChI key of the compound is HNOJSDJMLDYOIK-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can be influenced by various factors. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 137.11 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 130 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, which share a close structural similarity with 5-Fluoro-1H-pyrazolo[4,3-b]pyridine, have been extensively explored for their applications as kinase inhibitors. The structural versatility of these compounds allows for multiple binding modes with kinases, a class of enzymes crucial in signaling pathways involved in cancer and other diseases. This scaffold has been utilized in the design of inhibitors targeting a wide array of kinase targets, highlighting the compound's significance in drug discovery and development (Wenglowsky, 2013).

Medicinal Chemistry and Drug Design

The pyrazolo[1,5-a]pyrimidine scaffold, while not identical, is related to the pyrazolo[4,3-b]pyridine framework and demonstrates the broad range of medicinal properties of similar heterocycles. These properties include anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of these compounds offer insights into their potential as drug candidates for various disease targets, underscoring the importance of this class of compounds in medicinal chemistry (Cherukupalli et al., 2017).

Synthesis and Catalysis

Research into hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are structurally related to pyrazolo[4,3-b]pyridines, illustrates the ongoing interest in developing new synthetic routes for heterocyclic compounds. These scaffolds have broad applications, not only in medicinal chemistry but also in the development of materials with novel properties. The use of hybrid catalysts represents an innovative approach to enhancing the efficiency and selectivity of these syntheses, which is critical for the advancement of both drug discovery and material science (Parmar, Vala, & Patel, 2023).

Optical Sensors and Material Science

The pyrimidine derivatives, closely related to pyrazolo[4,3-b]pyridines, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as sensing probes in the development of optical sensors. Furthermore, these compounds have a range of biological and medicinal applications, demonstrating the versatility of this class of heterocycles in both organic synthesis and as functional materials in technological applications (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 5-fluoro-1h-pyrazolo[4,3-b]pyridine belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they may interact with biochemical pathways involving these bases .

properties

IUPAC Name |

5-fluoro-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYNYHHABUSSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288123 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260670-02-7 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B](/img/no-structure.png)

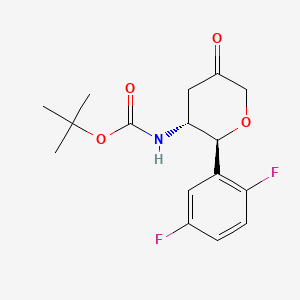

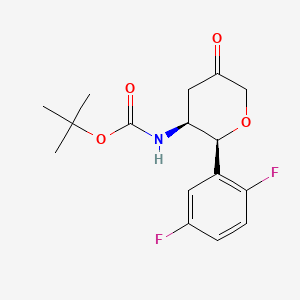

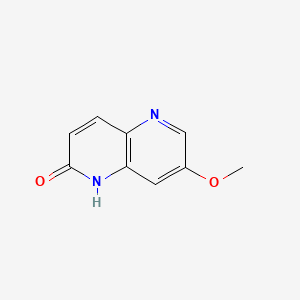

![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)

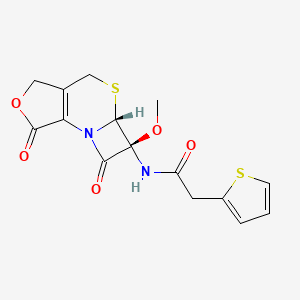

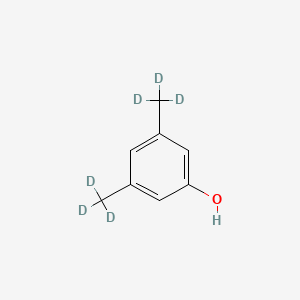

![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)